2-(1h-Indol-3-ylmethyl)benzoic acid

Description

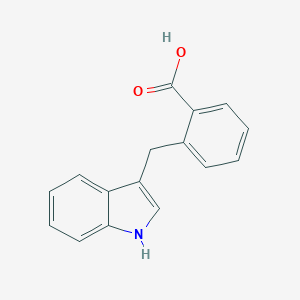

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-2-1-5-11(14)9-12-10-17-15-8-4-3-6-13(12)15/h1-8,10,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOWEQHFZIOAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286763 | |

| Record name | 2-(1h-indol-3-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-99-4 | |

| Record name | NSC47421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-indol-3-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular architecture of 2-(1H-indol-3-ylmethyl)benzoic acid, confirming the connectivity of the indole (B1671886) and benzoic acid moieties via a methylene (B1212753) bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei, researchers can map out the complete molecular framework.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The protons of the benzoic acid ring would appear as a set of multiplets in the aromatic region. The methylene bridge protons would likely present as a singlet. The indole ring would show a characteristic pattern, including a signal for the N-H proton and distinct resonances for the protons on the pyrrole (B145914) and benzene (B151609) rings of the indole system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include the carbonyl carbon of the carboxylic acid group, the methylene bridge carbon, and the distinct aromatic and pyrrolic carbons of the indole and benzoic acid rings. For instance, in a related compound, 4-[di(1H-indol-3-yl)methyl]benzoic acid, characteristic carbon signals have been identified, providing a reference for the types of shifts expected for the core structures.

A summary of expected NMR data is presented below:

Interactive Data Table: Predicted NMR Data for this compound| Technique | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~11.0 | Indole N-H |

| ~7.0-8.0 | Aromatic protons (benzoic acid and indole) | |

| ~4.0 | Methylene protons (-CH₂-) | |

| ¹³C NMR | ~170 | Carboxylic acid carbon (C=O) |

| ~110-140 | Aromatic and indole carbons |

Note: The data in this table is predictive and based on the analysis of similar chemical structures. Actual experimental values may vary.

Infrared (IR) and UV-Visible Spectroscopy in Structural Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. A sharp, strong absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, the N-H stretching vibration of the indole ring would likely appear as a sharp peak around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would display absorption maxima characteristic of the indole and benzoic acid chromophores. These electronic transitions provide evidence of the conjugated systems within the molecule.

Interactive Data Table: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Indole | N-H stretch | ~3400 |

| Aromatic | C-H stretch | 3000-3100 |

Note: The data in this table is based on typical ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for gaining insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₆H₁₃NO₂. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern would likely reveal characteristic losses, such as the loss of the carboxylic acid group, providing further structural confirmation.

X-ray Diffraction Studies for Solid-State Structure

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the empirical and molecular formula of this compound. This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula C₁₆H₁₃NO₂, which are approximately 76.48% for carbon, 5.21% for hydrogen, and 5.57% for nitrogen. This analysis serves as a crucial checkpoint for the purity and compositional integrity of the synthesized compound.

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Ylmethyl Benzoic Acid Derivatives

Elucidating Structural Determinants for Biological Interaction

The biological activity of 2-(1H-indol-3-ylmethyl)benzoic acid derivatives is intrinsically linked to their structural components: the indole (B1671886) ring, the benzoic acid moiety, and the methylene (B1212753) linker. Each of these can be modified to probe their role in biological interactions.

The Indole Moiety: The indole nucleus is a common feature in many biologically active compounds and often participates in crucial interactions with biological targets. chula.ac.th The nitrogen atom of the indole ring and its potential for hydrogen bonding, as well as the aromatic system's ability to engage in π-π stacking and hydrophobic interactions, are key determinants of activity.

Substitution on the Indole Ring: The position and nature of substituents on the indole ring can significantly impact biological activity. For instance, in related indole derivatives, substitutions at the 5-position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) have been shown to be more active than the unsubstituted analogues. youtube.com Conversely, acylation of the indole nitrogen with either aliphatic or arylalkyl carboxylic acids generally leads to a decrease in activity. youtube.com

The Benzoic Acid Moiety: The carboxylic acid group is a critical pharmacophore in many drug molecules, often involved in forming strong ionic interactions or hydrogen bonds with receptor sites.

The Carboxylic Acid Group: Replacement of the carboxyl group (-COOH) with other acidic functional groups typically results in decreased biological activity, highlighting its importance for interaction with biological targets. youtube.comnih.gov Esterification of the carboxyl group also leads to a significant loss of potency in many cases, further emphasizing the necessity of the free carboxylic acid for optimal binding. nih.gov

Substitution on the Benzoic Acid Ring: The position of the indolylmethyl group on the benzoic acid ring is a key structural feature. While the provided structure specifies a 2-substitution pattern, studies on related compounds where the position is varied can offer insights. Furthermore, substitutions on the benzoic acid ring itself can modulate activity. Electron-donating groups, such as alkoxy and amino groups, in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen. youtube.com

The Methylene Linker: The methylene bridge (-CH2-) connecting the indole and benzoic acid rings provides conformational flexibility, allowing the two key pharmacophoric groups to adopt an optimal orientation for binding to a biological target. The length and rigidity of this linker are important parameters that can be tuned to improve activity.

Impact of Substituent Modifications on Molecular Properties and Efficacy

Modifications to the substituents on the this compound scaffold can profoundly affect its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn influence its efficacy.

Lipophilicity and Hydrophilicity: The balance between lipophilicity and hydrophilicity is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Indole Substituents: The addition of lipophilic groups to the indole ring can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Benzoic Acid Substituents: Hydrophilic substituents on the benzoic acid ring can improve aqueous solubility and facilitate interactions with polar amino acid residues in a binding site. iomcworld.com

Electronic Effects: The electronic nature of substituents can influence the acidity of the carboxylic acid and the electron density of the indole ring, thereby affecting binding interactions.

Electron-withdrawing groups on the indole or benzoic acid ring can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions.

Electron-donating groups can enhance the nucleophilicity of the indole nitrogen and the electron density of the aromatic systems, which may be favorable for certain types of interactions.

Steric Effects: The size and shape of substituents can introduce steric hindrance, which may either prevent or promote binding to a target.

Bulky substituents at certain positions can clash with the protein surface, leading to a loss of activity.

In other cases, a well-placed bulky group can occupy a specific hydrophobic pocket, leading to enhanced potency. For example, in a series of indole-2-carboxylic acid derivatives, substitution at the 3-position of the indole ring with a phenyl group was found to be important for apoptotic activity. nih.gov

The following table summarizes the general effects of substituent modifications on related indole and benzoic acid derivatives, which can be extrapolated to the this compound scaffold.

| Modification | Effect on Molecular Properties | Potential Impact on Efficacy |

| Substitution on Indole Ring (e.g., -OCH3, -F at C5) | Alters lipophilicity and electronic distribution | Can enhance activity youtube.com |

| Acylation of Indole Nitrogen | Increases steric bulk, alters electronic properties | Generally decreases activity youtube.com |

| Replacement of Carboxylic Acid | Changes acidity and hydrogen bonding capacity | Typically reduces or abolishes activity youtube.comnih.gov |

| Esterification of Carboxylic Acid | Increases lipophilicity, removes key H-bond donor | Often leads to significant loss of potency nih.gov |

| Substitution on Benzoic Acid Ring (e.g., electron-donating groups) | Modifies electronic character and lipophilicity | Can enhance activity youtube.com |

Conformational Analysis and its Influence on Molecular Recognition and Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their ability to bind to a biological target. Conformational analysis helps to understand the preferred spatial arrangement of the indole and benzoic acid moieties and how this is influenced by structural modifications.

The flexibility of the methylene linker allows for a range of conformations. The relative orientation of the indole and benzoic acid rings is defined by the torsion angles around the single bonds of the linker. Intramolecular hydrogen bonding between the indole N-H and the carbonyl oxygen of the carboxylic acid can also play a role in stabilizing certain conformations.

Studies on structurally similar molecules have shown that the presence of substituents can significantly influence the preferred conformation. For example, in 3-methyl-2-(phenylamino)benzoic acids, steric repulsion between the methyl group on the benzoic ring and the ortho hydrogen atoms on the aniline (B41778) ring leads to non-planarity. iomcworld.com This, in turn, affects how the molecules pack in a crystal lattice and can influence their interaction with a binding site.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for high-affinity binding and, consequently, high efficacy. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of different derivatives and to rationalize the observed SAR. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition.

For instance, in studies of aldose reductase inhibitors, the carboxylic acid moiety is often found to form a key salt bridge with a positively charged residue in the active site, while the indole portion occupies a hydrophobic pocket. nih.gov The conformational freedom of the molecule allows it to adopt the necessary geometry to make these interactions simultaneously.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-(1H-Indol-3-ylmethyl)benzoic acid, DFT calculations can elucidate several key properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. In a related study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations showed that the HOMO was localized over the substituted aromatic ring, while the LUMO was predominantly on the indole (B1671886) side nih.gov. For this compound, it is anticipated that the HOMO would be located on the electron-rich indole ring, a common characteristic of indole derivatives, making it susceptible to electrophilic attack. The LUMO is expected to be distributed over the benzoic acid moiety, particularly the carboxylic acid group, which is electron-withdrawing. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity nih.gov. For the aforementioned related compound, the HOMO-LUMO gap was calculated to be 4.59 eV nih.gov.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic attack and hydrogen bond acceptance. The indole N-H group would exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor. These maps are instrumental in understanding intermolecular interactions, such as those with a biological target nih.gov.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors. For instance, in a study of 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole and its metal complexes, DFT was used to analyze the molecule's reactivity and coordination properties researchgate.net. Similar analyses for this compound would provide quantitative measures of its electrophilicity and nucleophilicity, aiding in the prediction of its chemical behavior.

A summary of typical parameters obtained from DFT calculations on related indole and benzoic acid derivatives is presented below.

| Parameter | Typical Findings for Related Compounds | Significance for this compound |

| HOMO Energy | Localized on the indole ring | Predicts sites for electrophilic attack |

| LUMO Energy | Localized on the benzoic acid moiety | Predicts sites for nucleophilic attack |

| HOMO-LUMO Gap | ~4-5 eV | Indicates molecular stability and reactivity |

| MEP Negative Regions | Around carboxyl oxygen atoms | Identifies hydrogen bond acceptor sites |

| MEP Positive Regions | Around indole N-H | Identifies hydrogen bond donor sites |

While DFT provides high accuracy, molecular mechanics (MM) and semi-empirical methods offer faster alternatives for predicting molecular geometries, especially for larger systems or for preliminary conformational analysis.

A comparative study on the closely related plant hormone, 1H-indole-3-acetic acid (IAA), evaluated the performance of various computational methods in predicting its geometry researchgate.net. The study optimized the geometries of both the IAA monomer and its hydrogen-bonded dimer using MM, semi-empirical methods (like AM1), and various levels of ab initio and DFT methods researchgate.net. The results were compared with experimental crystal structure data. It was found that ab initio and DFT methods were superior to MM and semi-empirical methods for geometry optimization researchgate.net. Specifically, for the IAA monomer, the SVWN functional performed best, while for the dimer, the B3LYP functional was most accurate researchgate.net.

For this compound, MM methods like MMFF94 or UFF would be suitable for an initial, rapid exploration of the conformational landscape, particularly the rotational barrier around the methylene (B1212753) bridge connecting the two aromatic rings. Semi-empirical methods such as AM1 or PM3 could then provide a more refined geometry and electronic properties at a lower computational cost than DFT. These methods are particularly useful for generating initial structures for more accurate DFT calculations or for molecular dynamics simulations.

The table below summarizes the applicability of these methods for geometrical prediction.

| Method | Advantages | Disadvantages | Applicability to this compound |

| Molecular Mechanics (MM) | Very fast, suitable for large systems | Less accurate, does not describe electronic properties | Initial conformational search, identifying low-energy conformers |

| Semi-Empirical (e.g., AM1, PM3) | Faster than DFT, includes electronic effects | Less accurate than DFT, parameterization dependent | Rapid geometry optimization, calculation of basic electronic properties |

Molecular Docking and Dynamics Simulations

To understand how this compound might interact with biological targets, molecular docking and dynamics simulations are indispensable tools. These methods predict the binding pose and affinity of a ligand within a protein's active site and assess the stability of the resulting complex.

Molecular docking studies on various indole and benzoic acid derivatives have revealed common interaction patterns that would likely be relevant for this compound.

In a study of 2-phenyl indole derivatives as potential anticancer agents targeting EGFR kinase, docking simulations showed that a 4-(2-phenyl-1H-indol-1-yl)benzoic acid derivative achieved a good docking score of -7 kcal/mol, forming multiple hydrogen bonds within the active site ijpsjournal.comijpsjournal.com. Similarly, docking of benzoic acid derivatives against the SARS-CoV-2 main protease highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity nih.gov.

For this compound, the indole N-H group is expected to act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. The aromatic rings of both the indole and benzoic acid moieties can participate in π-π stacking or hydrophobic interactions with nonpolar residues in a protein's binding pocket. A molecular docking study of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives with bacterial (p)ppGpp synthetases showed that the compounds could bind effectively in the active site, with one derivative achieving a binding energy of -6.101 kcal/mol mdpi.com.

The predicted interactions for this compound with a hypothetical protein target are summarized in the table below.

| Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr |

| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Benzoic Acid Carboxyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Gln, Asn, Ser, Thr |

| Benzoic Acid Carboxyl (OH) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr |

| Benzoic Acid Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

Beyond orthosteric (active) sites, indole derivatives have been identified as allosteric modulators, binding to sites distant from the active site to regulate protein function nih.gov. A review on indole-fused derivatives highlighted their potential as allosteric modulators for various targets, offering advantages such as greater specificity and reduced side effects.

Computational methods are key to identifying these potential allosteric binding sites. For this compound, computational techniques like site mapping algorithms (e.g., using programs like SiteMap) or blind docking, where the entire protein surface is searched for potential binding pockets, could be employed. Once a potential allosteric site is identified, molecular dynamics simulations can be used to study how the binding of the molecule at this site induces conformational changes in the protein that affect its activity.

In Silico Screening and Virtual Library Design for Analogues

Computational methods are extensively used to screen large databases of compounds for potential biological activity and to design novel analogues with improved properties.

In silico screening of novel heterocyclic compounds based on an indole moiety has been successfully used to identify potential antimicrobial agents nih.gov. In another study, virtual screening of a library of compounds led to the identification of novel 2-phenyl indole derivatives as potential anticancer agents ijpsjournal.comijpsjournal.com.

Starting with the this compound scaffold, a virtual library of analogues could be generated by systematically modifying different parts of the molecule. For example, substituents could be added to the indole or benzoic acid rings, or the methylene linker could be replaced with other functional groups. This library could then be screened in silico against a specific protein target. The screening process would typically involve:

Filtering: Applying drug-likeness filters (e.g., Lipinski's rule of five) to remove compounds with poor pharmacokinetic properties.

Docking: Docking the remaining compounds into the target protein's active site.

Scoring and Ranking: Ranking the compounds based on their predicted binding affinity and interaction patterns.

This process allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process nih.govemanresearch.org.

The table below outlines a strategy for the virtual library design based on the this compound scaffold.

| Modification Site | Type of Modification | Desired Outcome |

| Indole Ring | Addition of electron-withdrawing or -donating groups | Modulate electronic properties and binding interactions |

| Benzoic Acid Ring | Addition of various substituents | Explore structure-activity relationships (SAR) |

| Methylene Linker | Replacement with amide, ether, or other linkers | Alter conformational flexibility and geometry |

| Carboxylic Acid | Esterification or conversion to bioisosteres (e.g., tetrazole) | Improve pharmacokinetic properties |

Theoretical Prediction of Spectroscopic Parameters and Electronic Properties

As of the latest available research, detailed theoretical predictions of spectroscopic parameters and electronic properties specifically for the compound This compound are not extensively documented in publicly accessible scientific literature. While computational studies, particularly those employing Density Functional Theory (DFT), are common for characterizing novel molecules, specific research focusing on this compound appears to be limited.

In general, computational chemistry provides valuable insights into the properties of molecules. For a compound like This compound , theoretical studies would typically involve the following:

Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry with the lowest energy. The dihedral angle between the indole and benzoic acid rings would be a key parameter in this optimized structure.

Spectroscopic Parameters:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental data to confirm the molecular structure. The calculations would identify the expected chemical shifts for the protons and carbons of the indole ring, the benzoic acid ring, and the methylene bridge.

Vibrational Spectroscopy: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. This helps in assigning the observed vibrational modes in experimental spectra to specific functional groups, such as the N-H stretch of the indole, the C=O and O-H stretches of the carboxylic acid, and various aromatic C-H vibrations.

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these orbitals would show where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For This compound , the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the indole's nitrogen atom, indicating sites susceptible to electrophilic attack.

While specific data tables for This compound are not available, studies on structurally similar compounds, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have utilized methods like DFT with the B3LYP functional and 6-311++G(d,p) basis set to perform such analyses. These studies provide a framework for the type of data that would be generated for the title compound if such a computational investigation were to be conducted. For instance, in related molecules, the HOMO-LUMO energy gap has been calculated to understand intramolecular charge transfer possibilities.

Without dedicated computational studies on This compound , any discussion of its specific theoretical spectroscopic and electronic parameters remains speculative. Further research is required to generate and publish this specific data.

Mechanistic Investigations of Molecular Interactions

Identification of Molecular Targets and Pathways

There is currently no available information identifying the specific molecular targets or biological pathways modulated by 2-(1h-Indol-3-ylmethyl)benzoic acid.

Enzyme Inhibition Kinetics and Mechanistic Pathways

No data has been found regarding the enzyme inhibition kinetics or the mechanistic pathways (e.g., competitive, uncompetitive) through which this compound may act.

Receptor Binding Studies and Ligand-Receptor Interactions

Information on receptor binding studies, including affinities for G-protein coupled receptors (GPCRs) or other receptors, and the nature of ligand-receptor interactions involving this compound is not available in the current body of scientific literature.

Applications in Chemical Biology and As Research Probes

Development of 2-(1H-Indol-3-ylmethyl)benzoic acid as Chemical Probes

The development of this compound as a chemical probe is closely linked to the search for inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a critical player in the inflammatory cascade, responsible for the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. rsc.org

The journey to identify mPGES-1 inhibitors led researchers to explore compounds known to inhibit the 5-lipoxygenase-activating protein (FLAP), as mPGES-1 shares structural homology with it. nih.gov One such pioneering FLAP inhibitor is MK-886, which possesses an indole-based structure. Subsequent investigations revealed that MK-886 and its derivatives also inhibit mPGES-1. nih.govnih.gov This discovery positioned the indole (B1671886) carboxylic acid framework, exemplified by this compound, as a valuable starting point for creating chemical probes to target mPGES-1. nih.govuthsc.edu

These probes are designed to specifically bind to and inhibit mPGES-1, allowing researchers to study its function in both cellular and cell-free systems. The development process often involves synthesizing a series of derivatives to understand the structure-activity relationship (SAR), aiming to enhance potency and selectivity for mPGES-1 over other enzymes in the arachidonic acid pathway. nih.gov While potent in enzymatic assays, a challenge with some early indole carboxylic acid derivatives was a decrease in potency in cell-based assays and in vivo, often attributed to strong binding to plasma proteins. uthsc.edu This has driven further chemical modifications to optimize their properties as effective research probes.

Use in Investigating Biological Mechanisms

Chemical probes based on the this compound scaffold are instrumental in dissecting the biological mechanisms of inflammation. By selectively inhibiting mPGES-1, these tools allow for a more precise investigation of the role of PGE2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which act further upstream by inhibiting cyclooxygenase (COX) enzymes. rsc.orgrsc.org

The use of these probes helps to:

Clarify the Role of mPGES-1: In inflammatory conditions, the expression of mPGES-1 is significantly increased. Using specific inhibitors, researchers can confirm the enzyme's central role in driving the surge of PGE2 production during an inflammatory response. rsc.orgnih.gov

Delineate Prostaglandin Pathways: The precursor to PGE2, prostaglandin H2 (PGH2), can be converted into several other prostanoids with different biological functions. Inhibiting mPGES-1 specifically blocks the PGE2 pathway while leaving the synthesis of other important mediators like prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2) intact. This allows for a clearer understanding of the specific pathological contributions of PGE2 in diseases ranging from arthritis to cancer. rsc.orgrsc.org

Validate mPGES-1 as a Therapeutic Target: By demonstrating that inhibition of mPGES-1 can reduce inflammatory responses in cellular and animal models, these chemical probes provide crucial validation for the enzyme as a promising target for a new class of anti-inflammatory drugs with potentially fewer side effects than COX inhibitors. rsc.orgnih.gov For instance, studies in A549 lung cancer cells, which overexpress mPGES-1, utilize these inhibitors to study the effects of reduced PGE2 production on cell behavior. nih.gov

Contribution to Scaffold-Based Drug Discovery Research

The this compound structure is a classic example of a scaffold that has significantly contributed to drug discovery research. The indole nucleus is considered a privileged structure because it can interact with multiple biological targets through various non-covalent interactions, including hydrogen bonds and π-π stacking. nih.gov

In the context of mPGES-1 inhibition, this scaffold has been the foundation for extensive structure-activity relationship (SAR) studies. nih.govnih.gov Researchers have systematically modified the core structure to design more potent and selective inhibitors. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have provided insights into how different chemical features influence inhibitory activity, finding that steric, electrostatic, hydrophobic, and hydrogen bond donor characteristics are key for enhancing the potency of mPGES-1 inhibitors. nih.gov

The table below illustrates how modifications to the parent indole scaffold can influence inhibitory activity against mPGES-1, drawing from research on related derivatives.

| Compound/Scaffold | Key Structural Features | Target | IC50 | Significance |

| MK-886 | Indole-based core, related to this compound | mPGES-1 | 1.6 µM (human) | A foundational dual inhibitor of FLAP and mPGES-1 that established the utility of the indole scaffold. uthsc.edu |

| Indole Carboxylic Acid Derivatives (General) | Modifications on the indole ring and side chain of the parent scaffold. | mPGES-1 | Low nanomolar range in enzyme assays | Showed high potency but were often limited by poor activity in whole blood cell assays due to plasma protein binding. nih.gov |

| Benzimidazole (B57391) Derivative (MF63) | Replacement of the indole core with a benzimidazole isostere. | mPGES-1 | 1 nM (cell-free), 1.3 µM (HWB assay) | Represents a successful evolution from the indole scaffold, leading to a potent and selective inhibitor with improved properties for in vivo studies. nih.gov |

| Benzo[g]indole-3-carboxylates | A more complex, fused indole ring system. | mPGES-1 | 0.1 µM - 0.6 µM | Demonstrates how expanding the indole system can lead to potent inhibition, creating dual mPGES-1 and 5-lipoxygenase inhibitors. |

*HWB: Human Whole Blood

The research evolving from the this compound scaffold has led to the identification of advanced drug candidates, including some that have entered clinical trials. nih.gov This progression from a simple chemical scaffold to potential therapeutics highlights its fundamental contribution to the field of drug discovery, particularly for developing novel anti-inflammatory agents. rsc.org

Future Research Directions and Translational Potential in Chemical Research

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of efficient and versatile synthetic routes is paramount for exploring the full potential of 2-(1H-indol-3-ylmethyl)benzoic acid and its derivatives. While classical methods for indole (B1671886) synthesis exist, contemporary research is focused on methodologies that offer greater efficiency, sustainability, and the ability to introduce molecular diversity.

Recent Advances in Synthesis:

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole cores, streamlining synthetic sequences by avoiding pre-functionalization steps. Future research could focus on applying these methods to directly couple indole with ortho-substituted benzoic acid precursors.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and efficient approach to generate radical intermediates under mild conditions. This technology could be harnessed to facilitate novel bond formations in the synthesis of this compound analogs, potentially enabling the construction of complex molecular architectures that are difficult to access through traditional methods aablocks.comacs.orgnih.govacs.org.

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and reaction optimization. The application of flow chemistry to the synthesis of functionalized indoles has been demonstrated to improve yields and reduce reaction times mdpi.comsemanticscholar.orgnih.govresearchgate.net. Future work could involve developing a continuous flow process for the multi-step synthesis of this compound, enhancing its accessibility for further studies.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Engineered enzymes could be employed for the asymmetric synthesis of chiral derivatives of this compound or for the regioselective functionalization of the indole or benzoic acid rings thieme-connect.comnih.govlivescience.ioresearchgate.net.

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Advantages | Potential Application for this compound |

| C-H Functionalization | High atom economy, reduced synthetic steps | Direct coupling of indole and benzoic acid moieties. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Generation of diverse analogs with complex structures. |

| Flow Chemistry | Enhanced safety, scalability, and control | Efficient and scalable production of the target compound. |

| Biocatalysis | High selectivity, environmentally friendly | Enantioselective synthesis and late-stage functionalization. |

Advanced Computational Approaches for Predictive Modeling and Design

In silico methods are indispensable in modern drug discovery and chemical research for predicting molecular properties, understanding interactions, and guiding the design of new compounds.

Computational Strategies:

Molecular Docking and Dynamics: These techniques can be used to predict the binding modes of this compound with various biological targets. Molecular dynamics simulations can further provide insights into the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of this compound derivatives with their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of the molecule, such as its reactivity and spectroscopic characteristics. This information is valuable for designing new synthetic reactions and interpreting experimental data.

The application of these computational tools can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles.

Broadening the Scope of Molecular Target Exploration and Mechanistic Elucidation

The structural similarity of this compound to known bioactive molecules, such as indole-3-acetic acid, suggests a wide range of potential molecular targets. A systematic exploration of these targets, coupled with a thorough elucidation of the underlying mechanisms of action, is crucial for realizing the translational potential of this compound.

Potential Areas of Investigation:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways. Future research could investigate the effect of this compound on key cancer-related targets such as protein kinases, histone deacetylases, and tubulin.

Anti-inflammatory Effects: The indole scaffold is present in nonsteroidal anti-inflammatory drugs like indomethacin. The potential of this compound to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB), warrants investigation.

Antimicrobial Properties: Indole derivatives have been shown to possess activity against a range of pathogenic bacteria and fungi. Screening this compound against various microbial strains could uncover novel antimicrobial leads.

Neurological Disorders: The indole nucleus is a core component of many neurotransmitters and neurologically active drugs. Investigating the interaction of this compound with receptors and enzymes in the central nervous system could reveal its potential for treating neurodegenerative diseases or psychiatric disorders.

A comprehensive approach combining high-throughput screening, proteomics, and cellular imaging will be essential to identify the primary molecular targets and unravel the intricate mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-Indol-3-ylmethyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves sequential esterification, hydrazide formation, and cyclization. For example, 2-(1H-Indol-3-yl)acetic acid can be esterified with ethanol and catalytic sulfuric acid under reflux, followed by hydrazide synthesis using hydrazine hydrate in methanol. Cyclization with carbon disulfide and potassium hydroxide yields the oxadiazole-thiol intermediate, which is further functionalized . Optimization includes controlling temperature during reflux (60–80°C), stoichiometric excess of reagents (1.1–1.5 equiv), and purification via column chromatography (hexane:ethyl acetate, 60:40 v/v) to achieve >85% yields .

Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?

- Methodological Answer :

- LC-MS : Effective for quantifying purity and detecting metabolites. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 0.2 mL/min flow rate .

- NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves indole protons (δ 7.0–7.5 ppm) and methylene bridges (δ 3.7–4.2 ppm). ¹³C NMR confirms carbonyl (170–175 ppm) and aromatic carbons .

- X-ray crystallography : Resolves tautomeric mixtures (e.g., compounds with difluoromethoxy substituents) and validates stereochemistry .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- Thermal stability : Incubate at 40–60°C for 48–72 hours and monitor decomposition via HPLC .

- pH stability : Test in buffers (pH 1–12) at 37°C. The benzoic acid moiety is prone to decarboxylation under strongly acidic conditions (pH < 2), while the indole ring oxidizes in basic media (pH > 10) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at indole C5 or glucuronidation) .

- Prodrug design : Modify the carboxylic acid group to esters or amides to enhance bioavailability .

- In vitro-in vivo correlation (IVIVC) : Compare IC₅₀ values (e.g., antimicrobial assays) with plasma concentrations in rodent models .

Q. What strategies are effective for synthesizing novel derivatives with enhanced biological activity?

- Methodological Answer :

- Scaffold diversification : Replace the benzoic acid group with heterocycles (e.g., oxadiazoles) or introduce electron-withdrawing substituents (e.g., nitro groups) to modulate reactivity .

- Structure-activity relationship (SAR) : Test substituent effects at the indole N1 (e.g., alkylation) or methylene bridge (e.g., fluorination) .

- High-throughput screening : Use fragment-based libraries to identify synergistic combinations (e.g., with kinase inhibitors) .

Q. What mechanistic insights explain its role as an acylating agent in organic synthesis?

- Methodological Answer : The benzoyl chloride derivative reacts via nucleophilic acyl substitution. For example:

- Amide bond formation : React with primary amines (e.g., aniline) in dichloromethane at 0°C, using triethylamine as a base.

- Esterification : Use alcohols (e.g., methanol) with DMAP catalysis.

- Mechanistic studies (e.g., DFT calculations) reveal transition-state stabilization via resonance in the isoindole-dione moiety .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

- Methodological Answer :

- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and hERG inhibition risks.

- Docking studies : Simulate binding to targets (e.g., tubulin for anticancer activity) using AutoDock Vina .

- Toxicity assays : Combine Ames test (mutagenicity) and zebrafish embryo models (developmental toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.